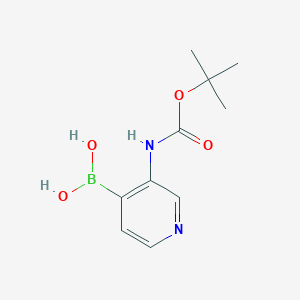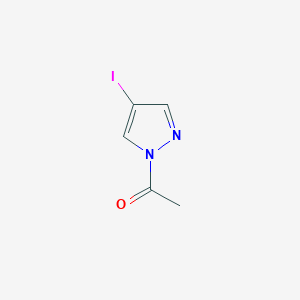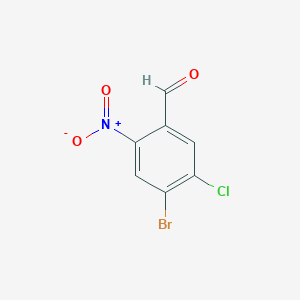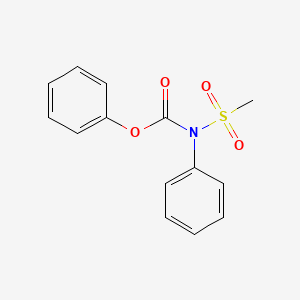
2-((Trimethylsilyl)ethynyl)nicotinaldehyde
描述
2-((Trimethylsilyl)ethynyl)nicotinaldehyde (TMSN) is a compound that has gained significant interest in scientific research and industry. It has a molecular formula of C11H13NOSi and a molecular weight of 203.31 g/mol .
Molecular Structure Analysis
The InChI string for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde is InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 . The Canonical SMILES string is CSi(C)C#CC1=C(C=CC=N1)C=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde include a molecular weight of 203.31 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 203.076640573 g/mol, a monoisotopic mass of 203.076640573 g/mol, a topological polar surface area of 30 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 268 .
科学研究应用
Membrane Design for Liquid-Liquid Separation
Studies have explored the design of membranes based on polymers containing trimethylsilyl groups for liquid-liquid separation, particularly in the recovery of organic products from fermentation broths and nanofiltration separation of organics. The synthesis conditions, molecular-mass characteristics, and chain microstructure significantly influence the properties of these membranes, demonstrating their chemical resistance and potential in separation technologies (Volkov, Volkov, & Khotimskiǐ, 2009).
Chemical Modification of Cellulose
Research on ionic liquids and carbohydrates has led to the development of chemical modification techniques for cellulose using ionic liquids as reaction media. Among the explored modifications, silylation of cellulose showcases the adaptability of silicon compounds in enhancing the material properties of cellulose, indicating a potential area where compounds like 2-((Trimethylsilyl)ethynyl)nicotinaldehyde could be of interest (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Wood Modification with Silicon Compounds
The modification of wood with organo-silicon compounds, including treatments for full impregnation and surface treatment, aims to enhance dimensional stability, durability, and fire resistance of wood. Research in this area underscores the utility of silicon-based treatments in improving material properties, suggesting applications for related silicon compounds in materials science (Mai & Militz, 2004).
属性
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCUAAAXCIQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572816 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)nicotinaldehyde | |
CAS RN |
222167-42-2 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)